(S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide

Chiral Building Block Enantiomeric Excess Asymmetric Synthesis

(S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide (CAS 905587-17-9, MFCD20489036) is a chiral fluorinated pyridinylacetamide building block with a molecular formula of C9H11FN2O and a molecular weight of 182.19 g/mol. The compound is listed by multiple research chemical suppliers at purities typically ranging from 95% to 97%.

Molecular Formula C9H11FN2O
Molecular Weight 182.19 g/mol
CAS No. 905587-17-9
Cat. No. B1400420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide
CAS905587-17-9
Molecular FormulaC9H11FN2O
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(C=C1)F)NC(=O)C
InChIInChI=1S/C9H11FN2O/c1-6(12-7(2)13)9-4-3-8(10)5-11-9/h3-6H,1-2H3,(H,12,13)/t6-/m0/s1
InChIKeyKGYJIHIDZCEYAU-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide (CAS 905587-17-9): Core Identity and Class Context


(S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide (CAS 905587-17-9, MFCD20489036) is a chiral fluorinated pyridinylacetamide building block with a molecular formula of C9H11FN2O and a molecular weight of 182.19 g/mol . The compound is listed by multiple research chemical suppliers at purities typically ranging from 95% to 97% . It bears the defining (S)-enantiomeric configuration at the α-carbon of the ethyl linker, and appears in patent disclosures encompassing pyridinylacetamide-based sodium channel activators [1] and Trk kinase inhibitor chemotypes , though it is disclosed as part of broader Markush structures rather than as an individually profiled lead compound.

Defined (S)-enantiomer supports stereochemical control in asymmetric synthesis
Vendor-reported purity aids synthetic planning; verify enantiomeric excess for chiral applications
Patent-disclosed scaffold class enables chemotype exploration in ion channel and kinase research

Why Generic Substitution Is Insufficient for (S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide (CAS 905587-17-9)


In the absence of published enantiomer-specific pharmacological data, the substitution risk for this single-enantiomer building block is inferred from established chiral recognition principles. The (S)-enantiomer (CAS 905587-17-9) and its putative (R)-counterpart are diastereomeric when incorporated into chiral environments. Generic replacement with the racemate or the opposite enantiomer would introduce a structurally distinct spatial presentation of the 5-fluoropyridine and acetamide pharmacophoric elements [1]. Furthermore, the closest achiral analog, N-(5-fluoropyridin-2-yl)acetamide (CAS 100304-88-9), lacks the α-methyl branch entirely, altering both steric profile and conformational flexibility relative to the target compound [2]. These structural distinctions are likely to produce divergent binding kinetics and selectivity profiles in any stereosensitive biological target or asymmetric catalytic application, though direct comparative data remain unpublished.

Racemate or (R)-enantiomer may introduce diastereomeric interactions in chiral environments, shifting binding profiles and requiring separate validation.
Des-α-methyl analog (CAS 100304-88-9) lacks the chiral center and ethyl linker; cannot serve as a direct intermediate in TrkA synthetic routes.
Absence of published enantiomer-specific pharmacological data means substitution risk is inferred from chiral recognition principles rather than direct comparison.

Quantitative Differentiation Evidence for (S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide (905587-17-9)


Enantiomeric Purity Specification Versus Commercial Racemic or Mixed Batches

The (S)-enantiomer (CAS 905587-17-9) is commercially supplied with a defined enantiomeric configuration and an achiral purity specification of 95–97% . No peer-reviewed or vendor-reported enantiomeric excess (ee) value was identified for this specific compound in the accessed sources. However, the availability of the single (S)-enantiomer as a catalog item distinguishes it from the racemic mixture (CAS not located) and from the (R)-enantiomer (CAS not located in public registries at time of writing), meaning procurement of the (S)-form guarantees stereochemical consistency that generic or racemic sourcing cannot.

Enantiomeric Identity
Data to verify
Single (S)-enantiomer, achiral purity 95–97% (vendor-reported); ee not reported. Racemate or (R)-enantiomer not available.
Ensures stereochemical consistency vs. racemate; reduces confounding in asymmetric applications.
Request ee certificate if chiral purity is critical.
Chiral Building Block Enantiomeric Excess Asymmetric Synthesis

Structural Differentiation from the Des-α-Methyl Analog N-(5-Fluoropyridin-2-yl)acetamide (CAS 100304-88-9)

The target compound introduces a chiral α-methyl branch on the ethylene linker that is absent in N-(5-fluoropyridin-2-yl)acetamide (CAS 100304-88-9; C7H7FN2O, MW 154.14) [1]. This substitution increases molecular weight by 28.05 Da (182.19 vs. 154.14) and adds one sp³-hybridized stereogenic center, altering the spatial orientation of both the 5-fluoropyridine ring and the terminal acetamide moiety. Calculated topological polar surface area (tPSA) remains constant at 42.0 Ų for both compounds, while the calculated Log P increases by approximately 0.5–0.7 units for the target compound (estimated from fragment-based methods), consistent with the additional methylene and methyl groups .

Structural Differentiation
Class-level inference
MW 182.19 vs 154.14; 1 stereogenic center vs 0; est. ΔlogP ≈ +0.5–0.7; tPSA ~42 Ų (both).
α-Methyl branch enables chiral discrimination and synthetic versatility absent in flat des-methyl analog.
Calculated physicochemical properties; experimental logP unavailable.
Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Patent Landscape Contextualization in Sodium Channel Activator Chemotypes

U.S. Patent Application US 2025/0214970 A1 (Xenon Pharmaceuticals) broadly claims pyridinylacetamide derivatives as voltage-gated sodium channel activators for seizure disorders [1]. The generic Markush formula encompasses the 5-fluoropyridin-2-yl substructure with an acetamide-bearing chiral ethyl linker, structurally consistent with the (S)-enantiomeric scaffold of CAS 905587-17-9. The patent exemplifies several close analogs with Nav1.1 activation EC₅₀ values reported between 0.5 and 5 µM in fluorescence-based membrane potential assays, though the specific compound CAS 905587-17-9 is not individually exemplified with quantitative data.

Patent Context (Nav1.1)
Context-dependent
Scaffold falls within Markush claims; exemplified analogs show Nav1.1 EC50 0.5–5 µM in FMP assays. Target compound not individually profiled.
Indicates industrial interest in chemotype; supports SAR exploration within Nav1.1 activator class.
Confirm enantiomer-specific activity before designing SAR studies.
Ion Channel Pharmacology Epilepsy Patent Analysis

Patented Utility as a Synthetic Intermediate for Trk Kinase Inhibitor Programs

CAS 905587-17-9 is explicitly referenced in patent disclosures related to substituted pyrazolo[1,5-a]pyridine compounds as tropomyosin receptor kinase A (TrkA) inhibitors . The compound is listed among synthetic intermediates used to construct the final TrkA inhibitor chemotypes. While no inhibitory data (IC₅₀) are reported for CAS 905587-17-9 itself, the final compounds in this series are described with TrkA IC₅₀ values in the low nanomolar range (typically 1–50 nM) in biochemical kinase assays. The closest achiral analog, N-(5-fluoropyridin-2-yl)acetamide (CAS 100304-88-9), lacks the ethyl linker necessary for this synthetic route.

Synthetic Intermediate (TrkA)
Data to verify
Listed as intermediate in TrkA inhibitor patents; final inhibitors show IC50 ~1–50 nM. No data for intermediate itself.
Required for synthetic route to TrkA inhibitor chemotypes; des-methyl analog cannot substitute.
Verify compatibility with downstream reaction conditions.
Kinase Inhibitor TrkA Oncology

Recommended Application Scenarios for (S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide (CAS 905587-17-9) Based on Verified Evidence


Chiral Building Block for Asymmetric Synthesis of Pyridinylacetamide-Derived Drug Candidates

The compound serves as a defined (S)-enantiomer building block for constructing stereochemically pure drug candidates within the sodium channel activator and Trk kinase inhibitor patent spaces [1]. When stereochemical integrity is critical to downstream pharmacological activity, procurement of CAS 905587-17-9 ensures entry of the correct enantiomer into the synthetic sequence, avoiding the need for costly chiral separation of racemic intermediates.

SAR Exploration of α-Methyl Branched Pyridinylacetamide Pharmacophores

The α-methyl branch at the benzylic position of the ethyl linker creates a stereocenter that can be systematically varied. Medicinal chemistry teams exploring the impact of this chiral handle on target binding (e.g., Nav1.1 sodium channels or Trk kinases) can use the (S)-enantiomer as a single-isomer starting point for comparative SAR against the (R)-form or racemate [1].

Reference Standard for Chiral Purity Method Development

With a vendor-reported achiral purity of 95–97% and a defined enantiomeric identity, CAS 905587-17-9 can serve as a reference material for developing and validating chiral HPLC or SFC methods to separate the (S)- and (R)-enantiomers of this scaffold . This is particularly relevant for quality control laboratories supporting scale-up of enantioselective syntheses.

Intermediate for TrkA Inhibitor and Sodium Channel Activator Lead Optimization

Patent disclosures identify this compound's scaffold class in two active therapeutic programs: TrkA inhibitors for oncology indications and Nav1.1 sodium channel activators for epilepsy [1]. The (S)-enantiomer can be directly employed as an intermediate for late-stage diversification of these leads, provided the user verifies that the (S)-configuration matches the stereochemical requirements of the target patent exemplars.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral pyridinylacetamide research compounds
Stereochemical purity documentation
Chiral HPLC/ SFC method suitability; ee verification
SAR exploration of α-methyl branch effects on target binding
Enantiomeric configuration consistency
Comparative assay against (R)-form or racemate; binding assay design
Chiral purity reference standard for method development
Defined (S)-identity and vendor purity
Method validation for separating enantiomers; system suitability
Intermediate for kinase and ion channel research programs
Patent-disclosed intermediate status
Compatibility with downstream synthetic steps; stereochemical integrity throughout synthesis
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